4-Bromo-2-methoxy-5-methylaniline
Overview
Description
4-Bromo-2-methoxy-5-methylaniline, also known as BMMA, is a chemical compound that has been studied for its wide range of applications in scientific research. It is a brominated aniline derivative that is used in various laboratory experiments, including as a starting material for the synthesis of other compounds, as a reagent for the preparation of amides and esters, and as a catalyst for the polymerization of vinyl monomers. BMMA is a versatile and highly reactive compound that has been used in numerous scientific research projects.
Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Bromo-2-methoxy-5-methylaniline serves as a valuable building block in the synthesis of bioactive molecules. Researchers have exploited its structural features to create novel compounds with potential pharmaceutical applications. Specifically:
- Anaplastic Lymphoma Kinase (ALK) Inhibitors : It plays a role in the preparation of 3,5-diamino-1,2,4-triazole ureas, which exhibit potent inhibitory activity against ALK, a protein implicated in cancer progression .
- Rho Kinase Inhibitors : The compound contributes to the synthesis of chroman-3-amides, which act as Rho kinase inhibitors. Rho kinases are involved in cell migration, proliferation, and contraction, making them attractive drug targets .
properties
IUPAC Name |
4-bromo-2-methoxy-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHYXILAJCTZTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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